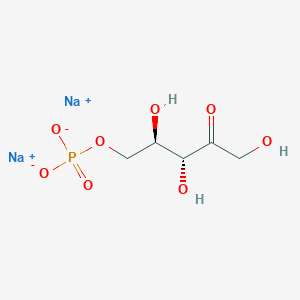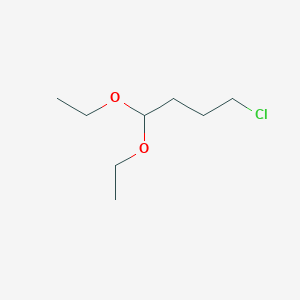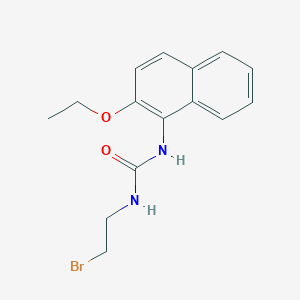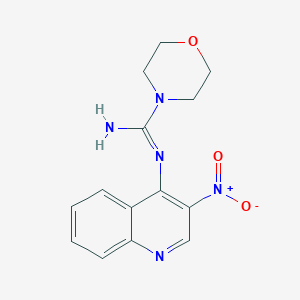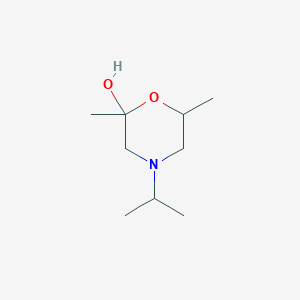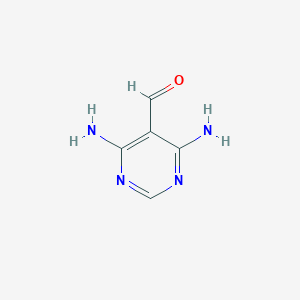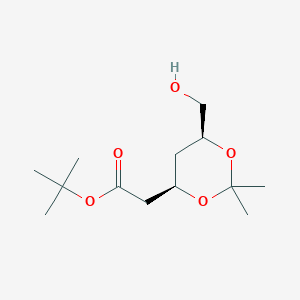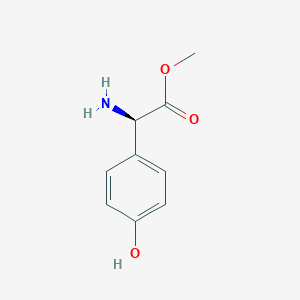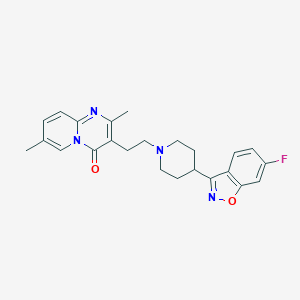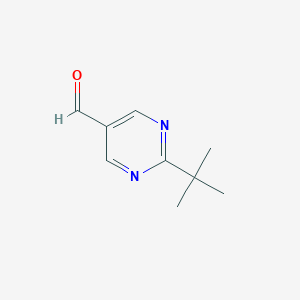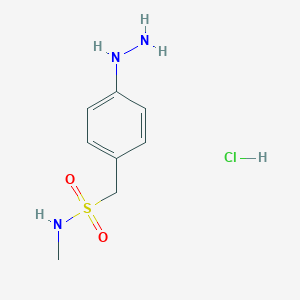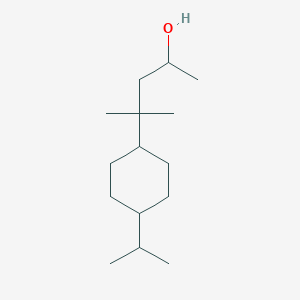
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is an organic compound that has been widely researched for its potential applications in various fields. IPMP is a cyclic terpene alcohol that is commonly used as a fragrance ingredient in various cosmetic and personal care products. However, recent scientific research has shown that IPMP has several other potential applications that are yet to be fully explored.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to interact with various enzymes and receptors in the body, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell proliferation. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity and high stability. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be easily synthesized and purified, making it a convenient compound for research purposes. However, one of the main limitations of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, including the development of new drugs for the treatment of various diseases, the development of new pesticides for agriculture, and the development of new materials for environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields.
Méthodes De Synthèse
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through several methods, including the oxidation of limonene, a natural compound found in citrus fruits. The oxidation of limonene produces carvone, which can be further transformed into 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol through various chemical reactions.
Applications De Recherche Scientifique
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have potential applications in the development of new materials for water treatment and pollution control.
Propriétés
Numéro CAS |
101896-23-5 |
|---|---|
Nom du produit |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
Clé InChI |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
SMILES canonique |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Autres numéros CAS |
101896-23-5 10534-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




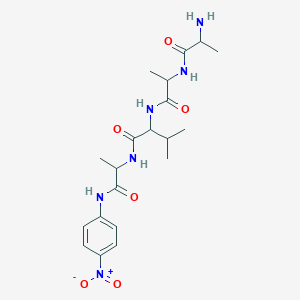
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
